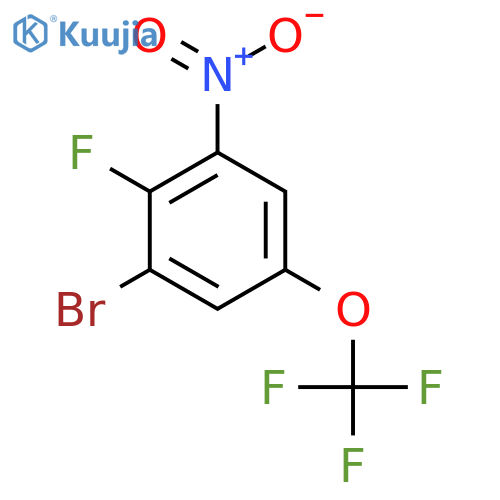

Cas no 1804407-87-1 (1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene)

1804407-87-1 structure

商品名:1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene

CAS番号:1804407-87-1

MF:C7H2BrF4NO3

メガワット:303.993295192719

CID:4977581

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene

-

- インチ: 1S/C7H2BrF4NO3/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H

- InChIKey: OBAUQRZLUUOXKG-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=C(C=1)OC(F)(F)F)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 55

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016102-250mg |

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene |

1804407-87-1 | 97% | 250mg |

504.00 USD | 2021-06-25 | |

| Alichem | A013016102-500mg |

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene |

1804407-87-1 | 97% | 500mg |

863.90 USD | 2021-06-25 | |

| Alichem | A013016102-1g |

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene |

1804407-87-1 | 97% | 1g |

1,504.90 USD | 2021-06-25 |

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

1804407-87-1 (1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量